Benzaldehyde, 3,3'-[1,2-ethanediylbis(oxy)]bis[4-methoxy-
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Overview
Description
Benzaldehyde, 3,3’-[1,2-ethanediylbis(oxy)]bis[4-methoxy- is a complex organic compound characterized by its aromatic benzaldehyde structure with additional methoxy and ethanediylbis(oxy) groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzaldehyde, 3,3’-[1,2-ethanediylbis(oxy)]bis[4-methoxy- typically involves the reaction of 3,3’-dihydroxybenzaldehyde with 1,2-dibromoethane in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Benzaldehyde, 3,3’-[1,2-ethanediylbis(oxy)]bis[4-methoxy- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of brominated or nitrated derivatives.
Scientific Research Applications
Benzaldehyde, 3,3’-[1,2-ethanediylbis(oxy)]bis[4-methoxy- has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential role in neuroinflammatory diseases.
Medicine: Explored for its therapeutic properties and potential use in drug development.
Industry: Utilized in the production of fragrances, flavors, and other aromatic compounds
Mechanism of Action
The mechanism of action of Benzaldehyde, 3,3’-[1,2-ethanediylbis(oxy)]bis[4-methoxy- involves its interaction with specific molecular targets and pathways. The compound’s aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. Additionally, the methoxy groups may influence the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
Benzene, 1,1’-[1,2-ethanediylbis(oxy)]bis-: Similar structure but lacks the methoxy groups.
3-Ethoxy-4-methoxybenzaldehyde: A derivative of vanillin with similar functional groups.
Uniqueness
Benzaldehyde, 3,3’-[1,2-ethanediylbis(oxy)]bis[4-methoxy- is unique due to the presence of both methoxy and ethanediylbis(oxy) groups, which confer distinct chemical properties and reactivity compared to its analogs .
Properties
CAS No. |
199190-12-0 |
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Molecular Formula |
C18H18O6 |
Molecular Weight |
330.3 g/mol |
IUPAC Name |
3-[2-(5-formyl-2-methoxyphenoxy)ethoxy]-4-methoxybenzaldehyde |
InChI |
InChI=1S/C18H18O6/c1-21-15-5-3-13(11-19)9-17(15)23-7-8-24-18-10-14(12-20)4-6-16(18)22-2/h3-6,9-12H,7-8H2,1-2H3 |
InChI Key |
VWHQATFWYRBDDN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C=O)OCCOC2=C(C=CC(=C2)C=O)OC |
Origin of Product |
United States |
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